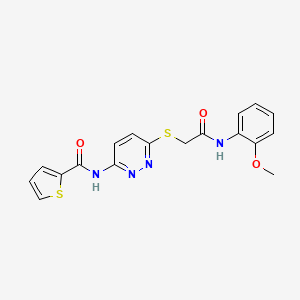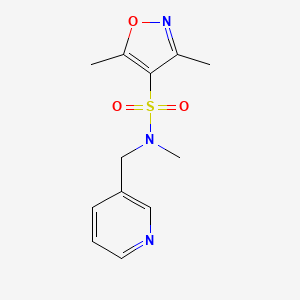
N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TMI or TMI-005, and its molecular formula is C14H17N3O3S.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide involves the reaction of 3-pyridinylmethylamine with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
3-pyridinylmethylamine, 3,5-dimethylisoxazole-4-sulfonyl chloride, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-pyridinylmethylamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 3,5-dimethylisoxazole-4-sulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Filter the reaction mixture to remove any insoluble material and evaporate the solvent under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. a mixture of dichloromethane and methanol)., Step 6: Collect the desired product as a white solid and characterize it using spectroscopic techniques (e.g. NMR, IR, MS).
作用機序
TMI-005 is a potent inhibitor of CAIX, which is a transmembrane protein that regulates the pH balance in cancer cells. CAIX is overexpressed in many types of cancer cells, and its inhibition can lead to a decrease in cell proliferation and an increase in cell death. TMI-005 binds to the active site of CAIX and inhibits its enzymatic activity, leading to a decrease in the pH balance of cancer cells and ultimately cell death.
生化学的および生理学的効果
TMI-005 has been shown to have a significant effect on the pH balance of cancer cells. It inhibits the activity of CAIX, which is responsible for regulating the pH balance in cancer cells. The decrease in pH can lead to cell death and a decrease in cell proliferation. TMI-005 has also been shown to have a low toxicity profile in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
The advantages of using TMI-005 in lab experiments include its high potency and specificity for CAIX inhibition. It has a low toxicity profile in normal cells, making it a safe candidate for cancer treatment. However, the limitations of using TMI-005 include its low solubility in water and its instability in solution, which can affect its activity.
将来の方向性
There are several future directions for the research on TMI-005. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential use of TMI-005 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy of TMI-005 in animal models and clinical trials.
科学的研究の応用
TMI-005 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TMI-005 works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in the regulation of the pH balance in cancer cells, and its inhibition can lead to cell death.
特性
IUPAC Name |
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-12(10(2)18-14-9)19(16,17)15(3)8-11-5-4-6-13-7-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXNNDIPQIUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-trimethyl-N-(3-pyridinylmethyl)-4-isoxazolesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

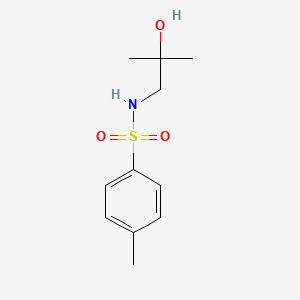
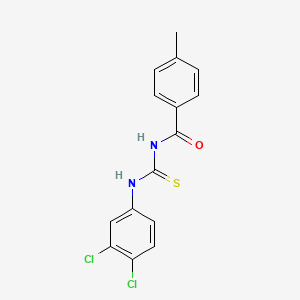
![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
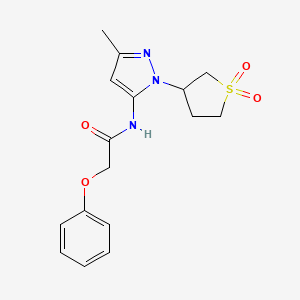
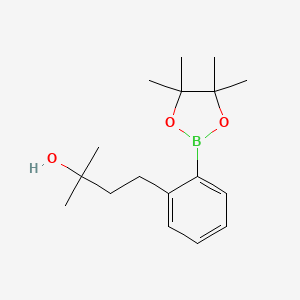
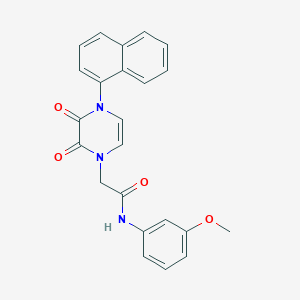
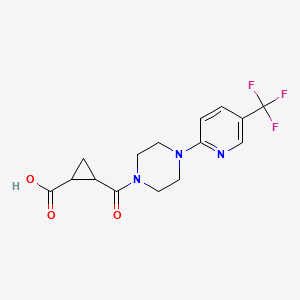
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)
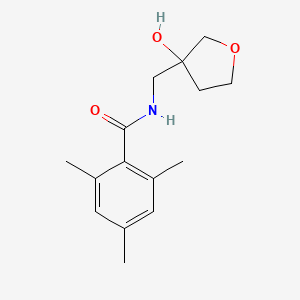
![N-(3-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2911625.png)
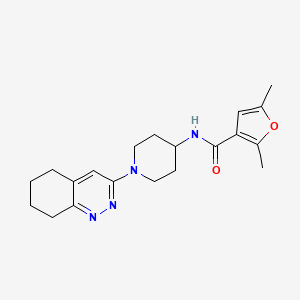
![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)
